1-Bromo-3-(bromomethyl)-2-methoxybenzene chemical properties
1-Bromo-3-(bromomethyl)-2-methoxybenzene chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 1-Bromo-3-(bromomethyl)-2-methoxybenzene (also known as 3-Bromo-2-methoxybenzyl bromide ).
CAS No: 1177558-47-2 | Molecular Formula: C₈H₈Br₂O | MW: 279.96 g/mol
Executive Summary
1-Bromo-3-(bromomethyl)-2-methoxybenzene is a high-value bifunctional building block used primarily in medicinal chemistry and complex scaffold synthesis. Its utility stems from its orthogonal reactivity profile : it contains a highly reactive electrophilic benzylic bromide and a stable, yet functionalizable, aryl bromide.
This duality allows researchers to perform sequential functionalizations—typically nucleophilic substitution at the benzylic position followed by palladium-catalyzed cross-coupling at the aryl position. The central methoxy group provides electron density and directs metallation, but also imposes significant steric constraints that must be accounted for in synthetic planning.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule features a 1,2,3-trisubstituted benzene ring. The steric environment is defined by the "methoxy sandwich" effect, where the methoxy group at position 2 is flanked by the bromine atom (pos 1) and the bromomethyl group (pos 3).
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Electronic Effects: The methoxy group is an electron-donor (resonance), activating the ring. However, the inductive withdrawal of the aryl bromine and the bromomethyl group moderates this activation.
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Steric Effects: The 2-methoxy group is sterically crowded. This restricts free rotation and can influence the trajectory of incoming nucleophiles at the benzylic position, often requiring higher reaction temperatures compared to unhindered benzyl bromides.
Key Physical Properties
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid/semisolid | Low melting point solid. |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Hydrolyzes slowly in water. |
| Reactivity Class | Alkylating Agent / Aryl Halide | Lachrymator (tear gas effect). |
| Storage | 2–8°C, Inert Atmosphere (Argon/N₂) | Moisture and light sensitive. |
Synthetic Pathways[1][2][3]
The primary industrial and laboratory synthesis involves the radical bromination of the precursor 1-bromo-2-methoxy-3-methylbenzene (3-bromo-2-methoxytoluene).
Radical Bromination Protocol (Wohl-Ziegler)
This method utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position without affecting the aryl bromide or the methoxy ether.
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Reagents: NBS (1.05 eq), AIBN or Benzoyl Peroxide (cat.), CCl₄ or Trifluorotoluene (solvent).
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Mechanism: Free-radical chain reaction.
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Critical Control Point: The reaction must be monitored to prevent over-bromination (formation of the benzal dibromide) or bromination of the aromatic ring (though the latter is rare with NBS).
Figure 1: Radical bromination workflow for the synthesis of the target scaffold.
Reactivity Profile & Mechanistic Insights[4]
The molecule's value lies in its ability to undergo two distinct types of reactions under different conditions.
Chemo-Selectivity: Benzylic vs. Aryl
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Path A (Kinetic Control): Nucleophilic substitution (Sₙ2) at the benzylic carbon. This occurs readily with amines, thiols, and alkoxides at room temperature or mild heating. The aryl bromide remains inert under these conditions.
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Path B (Catalytic Control): Metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the aryl bromide. This requires a Pd/Ni catalyst and ligands.
Strategic Note: It is standard practice to perform the benzylic substitution first . Palladium catalysts can sometimes oxidatively insert into benzylic halides, leading to side reactions (homocoupling). If aryl coupling must be done first, the benzylic bromide is often protected (e.g., converted to an acetate or alcohol) and regenerated later.
Divergent Synthesis Workflow
Figure 2: Divergent reactivity pathways. Path A is the preferred first step to avoid chemoselectivity issues.
Experimental Considerations
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Solvent Choice: For Sₙ2 reactions, dipolar aprotic solvents (DMF, DMSO, MeCN) accelerate the reaction but may complicate workup. THF or DCM are preferred for ease of handling if the nucleophile is sufficiently reactive.
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Scavengers: The reaction releases HBr. An inorganic base (K₂CO₃, Cs₂CO₃) or tertiary amine (DIPEA) is required to sequester the acid.
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Thermal Stability: Avoid heating above 100°C without a nucleophile present, as benzylic bromides can thermally decompose or polymerize.
Applications in Medicinal Chemistry
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "linker" fragment. The methoxy group provides a hydrogen bond acceptor motif, while the bromine allows for the attachment of diversity elements (R-groups) to probe Structure-Activity Relationships (SAR).
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Case Study (Hypothetical): Synthesis of a GPCR antagonist.
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Step 1: React 1-Bromo-3-(bromomethyl)-2-methoxybenzene with a secondary amine pharmacophore (e.g., piperazine derivative).
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Step 2: Perform a Suzuki coupling on the aryl bromide with a heteroaryl boronic acid to extend the scaffold into a hydrophobic pocket.
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Heterocycle Synthesis
The 1,2,3-substitution pattern is ideal for closing medium-sized rings. For example, reacting the benzylic position with a nucleophile that also contains a pendant alkene allows for a subsequent Heck reaction at the aryl bromide position to close a bicyclic system.
Handling & Safety Protocols
Warning: This compound is a potent alkylating agent and a likely lachrymator.
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Engineering Controls: Always handle in a functioning chemical fume hood.
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PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
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Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic bromide before cleaning.
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Storage: Store under argon at 2–8°C. The compound can degrade (turn brown/purple) upon exposure to light and moisture due to the formation of HBr.
References
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Sigma-Aldrich. 3-Bromo-2-methoxybenzyl bromide Product Page (CAS 1177558-47-2). Retrieved from
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PubChem. 1-Bromo-3-(bromomethyl)-2-methoxybenzene Compound Summary. Retrieved from
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ChemicalBook. Synthesis and properties of 3-Bromo-2-methoxybenzyl bromide. Retrieved from
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BenchChem. Reactivity of Benzyl Bromides in Organic Synthesis. Retrieved from
